molecular formula C9H11NO4 B1490824 (E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid CAS No. 2098159-19-2

(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid

Cat. No. B1490824
CAS RN: 2098159-19-2
M. Wt: 197.19 g/mol
InChI Key: AQVTUROSYLXERW-OWOJBTEDSA-N
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Description

(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid, commonly referred to as E-4-oxa-6-azabicyclo[3.1.1]heptan-6-yl-4-oxobut-2-enoic acid, is a naturally occurring carboxylic acid that has been studied for its potential therapeutic effects. This compound has been found to possess anti-inflammatory and anti-oxidative properties, making it a promising candidate for the treatment of various diseases. In addition, its ability to interact with the body’s endocannabinoid system has made it a popular choice for researchers looking to explore the therapeutic potential of cannabinoids.1.1]heptan-6-yl-4-oxobut-2-enoic acid, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of lab experiments, and potential future directions.

Scientific Research Applications

E-4-oxa-6-azabicyclo[3.1.1]heptan-6-yl-4-oxobut-2-enoic acid has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and anti-oxidative properties, which make it a promising candidate for the treatment of various diseases. In addition, its ability to interact with the body’s endocannabinoid system has made it a popular choice for researchers looking to explore the therapeutic potential of cannabinoids. Furthermore, this compound has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s, Parkinson’s, and Huntington’s diseases.

Mechanism of Action

The exact mechanism of action of E-4-oxa-6-azabicyclo[3.1.1]heptan-6-yl-4-oxobut-2-enoic acid is still under investigation. However, it is believed that this compound interacts with the body’s endocannabinoid system, which is responsible for regulating various physiological processes, such as appetite, mood, and memory. It is thought that this interaction may be responsible for the compound’s anti-inflammatory and anti-oxidative properties. Furthermore, this compound has been found to interact with the brain’s dopamine and serotonin receptors, which may explain its potential to treat neurodegenerative diseases.
Biochemical and Physiological Effects
E-4-oxa-6-azabicyclo[3.1.1]heptan-6-yl-4-oxobut-2-enoic acid has been found to possess anti-inflammatory and anti-oxidative properties, which make it a promising candidate for the treatment of various diseases. In addition, this compound has been found to interact with the body’s endocannabinoid system, which is responsible for regulating various physiological processes, such as appetite, mood, and memory. Furthermore, this compound has been found to interact with the brain’s dopamine and serotonin receptors, which may explain its potential to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of E-4-oxa-6-azabicyclo[3.1.1]heptan-6-yl-4-oxobut-2-enoic acid in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is relatively stable, making it an ideal choice for experiments. Furthermore, the compound’s ability to interact with the body’s endocannabinoid system and its potential therapeutic effects make

properties

IUPAC Name

(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-8(1-2-9(12)13)10-6-3-7(10)5-14-4-6/h1-2,6-7H,3-5H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVTUROSYLXERW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2COCC1N2C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid
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(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid
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(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid

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